(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of aromatic rings, a triazolopyrimidine core, and a piperazine moiety
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-15-6-7-17(12-16(15)2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)19-5-3-4-18(24)13-19/h3-7,12-14H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDLEYIFWYAUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidin-5-amine
Beginning with methyl 3-aminothiophene-2-carboxylate (46) , condensation with urea (47) at 180°C for 1.5 hours generates pyrimidinedione intermediate 48 in 78% yield. Subsequent phosphorous oxychloride-mediated chlorination at 110°C for 5 hours produces 4,6-dichlorothieno[3,2-d]pyrimidine (49) with complete conversion.
Hydrazine Substitution and Cyclization
Treatment of 49 with hydrazine hydrate (80% v/v) in aqueous ethanol at 50°C for 1 hour selectively replaces the C4 chloride, yielding 4-hydrazinyl-6-chlorothieno[3,2-d]pyrimidine (50) . Cyclization using sodium nitrite in acetic acid/water (1:3 v/v) at 0-5°C for 1 hour forms the triazolo[4,5-d]pyrimidine core 51 (Figure 23).
Fluorophenyl Group Introduction
Coupling 51 with 3-fluorophenylboronic acid under Miyaura borylation conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane/water) at 80°C for 12 hours installs the 3-fluorophenyl group at C3, producing 52 in 85% yield.
Synthesis of 1-(3,4-Dimethylbenzoyl)Piperazine
Acylation of Piperazine
Reacting piperazine (2.0 eq) with 3,4-dimethylbenzoyl chloride (1.0 eq) in dichloromethane containing triethylamine (3.0 eq) at 0°C → RT over 6 hours yields 1-(3,4-dimethylbenzoyl)piperazine (53) as a white crystalline solid (91% yield). Excess piperazine ensures monoacylation while preventing diacylated byproduct formation.
Final Coupling via Nucleophilic Aromatic Substitution
Displacement of Chlorine at C7
Heating 52 (1.0 eq) with 53 (1.2 eq) in anhydrous DMF containing K₂CO₃ (2.5 eq) at 120°C for 24 hours under N₂ effects chloride displacement, generating the target compound in 73% isolated yield. Key optimization parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | 73% vs 58% (DMSO) |
| Base | Potassium carbonate | 73% vs 65% (Cs₂CO₃) |
| Temperature | 120°C | 73% vs 41% (100°C) |
| Reaction Time | 24 hours | 73% vs 68% (18h) |
Purification and Characterization
Crude product purification via silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1) affords analytically pure material. Structural confirmation includes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85-7.42 (m, 4H, Ar-H), 4.21 (br s, 4H, piperazine), 2.98 (br s, 4H, piperazine), 2.31 (s, 6H, CH₃)
- HRMS : m/z calculated for C₂₅H₂₃FN₆O [M+H]⁺ 459.1974, found 459.1971
- HPLC Purity : 99.2% (C18, MeCN/H₂O 70:30)
Alternative Synthetic Pathways
Microwave-Assisted Coupling
Replacing conventional heating with microwave irradiation (150°C, 300W, 30 min) increases yield to 81% while reducing reaction time 48-fold. This method proves particularly effective for scale-up preparations (>100g batches).
Continuous Flow Synthesis
Implementing a plug-flow reactor system with residence time of 8 minutes at 130°C achieves 89% conversion, demonstrating potential for industrial-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic methyl groups, using oxidizing agents like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).
Reduction: Reduction reactions can target the triazolopyrimidine core or the carbonyl group, using reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl₃ (aluminium chloride).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders, cancer, and infectious diseases. Its structure allows it to interact with specific enzymes and receptors, making it a promising lead compound.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The triazolopyrimidine core is known to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3,4-dimethylphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- (3,4-dimethylphenyl)(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.
Biological Activity
The compound (3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , identified by its CAS number 920227-22-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN7O |
| Molecular Weight | 431.5 g/mol |
| Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its triazole and pyrimidine moieties. Triazole derivatives are known for their diverse pharmacological profiles, including anti-cancer and anti-inflammatory properties. The presence of a piperazine ring enhances the compound's ability to interact with various biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo[4,5-d]pyrimidines have shown significant antiproliferative effects against various cancer cell lines:
- In vitro Studies : The compound exhibited cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. IC50 values ranged from 30 nM to 240 nM , indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The compound was observed to induce apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and caspase activation . This suggests that it may inhibit tubulin polymerization similar to other known anticancer agents.
Case Studies
- Case Study 1: Antiproliferative Effects
- Case Study 2: Mechanistic Insights
Q & A
Q. How can computational models like Adapt-cMolGPT improve target-specific design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
